N-methyl-5-oxo-1-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide is a novel, reversible inhibitor of fatty acid amide hydrolase (FAAH) [ [] ]. FAAH is an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA) and N-palmitoylethanolamine (PEA). Inhibition of FAAH leads to increased levels of these cannabinoids, which are involved in various physiological processes including pain modulation.
N-methyl-5-oxo-1-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide exerts its biological effects primarily by inhibiting FAAH [ [] ]. This leads to an increase in the levels of endogenous cannabinoids like AEA and PEA in the brain. These cannabinoids then interact with cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor alpha (PPAR-α), contributing to pain relief.
Based on the research presented in the paper [ [] ], N-methyl-5-oxo-1-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide demonstrates potential as a therapeutic agent for managing pain, particularly neuropathic pain. Preclinical studies in mice and rats have shown its efficacy in reversing allodynia in various models of neuropathic pain, including those induced by: * Chemotherapeutic agents: Vincristine-induced neuropathy in rats.* Metabolic disorders: Streptozotocin-induced diabetic neuropathy in rats.* Nerve injury: Chronic constriction injury (CCI) in mice.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1